O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride
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Overview
Description
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride involves several steps, starting with the preparation of the thioxanthene core. The synthetic route typically includes the following steps:
Formation of the Thioxanthene Core: This involves the reaction of a suitable precursor with sulfur to form the thioxanthene structure.
Introduction of the Piperazine Ring: The thioxanthene core is then reacted with a piperazine derivative to introduce the piperazine ring.
Hydroxyethylation: The compound is further reacted with ethylene oxide to introduce the hydroxyethyl group.
Chemical Reactions Analysis
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the thioxanthene core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride has several scientific research applications:
Proteomics Research: Due to its deuterium labeling, this compound is used in mass spectrometry-based proteomics to study protein structures and interactions.
Pharmacokinetic Studies: The deuterated form allows for detailed pharmacokinetic studies, helping researchers understand the metabolism and distribution of Flupentixol in the body.
Neuropharmacology: As an antipsychotic agent, it is used in research to study the mechanisms of action of antipsychotic drugs and their effects on the central nervous system.
Mechanism of Action
The mechanism of action of O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride is similar to that of Flupentixol. It primarily acts as an antagonist of dopamine D1 and D2 receptors. By blocking these receptors, it helps to reduce the symptoms of schizophrenia and other psychotic disorders. The compound also has some affinity for serotonin receptors, which may contribute to its antidepressant effects .
Comparison with Similar Compounds
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride can be compared with other similar compounds, such as:
Flupentixol: The non-deuterated form, used as an antipsychotic and antidepressant.
Fluphenazine: Another thioxanthene derivative with similar antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic, with a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry and pharmacokinetic studies .
Properties
CAS No. |
1795137-01-7 |
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Molecular Formula |
C25H29F3N2O2S |
Molecular Weight |
482.599 |
IUPAC Name |
2-[1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C25H29F3N2O2S/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31/h1-2,4-8,18,31H,3,9-17H2/b20-5-/i14D2,16D2 |
InChI Key |
KZLMZAAAQRUNKZ-XNUAGHLZSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Synonyms |
2-[2-[4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethoxy]ethanol-d4 Dihydrochloride; Flupentixol EP Impurity D-d4; 2-[2-[4-[3-[2-(Trifluoromethyl)thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethoxy]ethanol-d4 Dihydrochlori |
Origin of Product |
United States |
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